(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
Description
The compound “(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone” features a benzimidazole core substituted with a methyl group at the 2-position, linked to a pyrrolidine ring. This pyrrolidine is further connected via a methanone bridge to a 4-morpholinophenyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the morpholine group enhances solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-24-21-4-2-3-5-22(21)27(17)20-10-11-26(16-20)23(28)18-6-8-19(9-7-18)25-12-14-29-15-13-25/h2-9,20H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDWCUYBBTWJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its structural similarity to biologically active compounds may make it useful in drug discovery and development.
Medicine: : It could serve as a lead compound for the development of new therapeutic agents.
Industry: : Its unique properties may be exploited in the design of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole and Heterocyclic Motifs
a. 4-(4-Fluorophenyl)-5-(2-((4-morpholinophenyl)amino)-pyridin-4-yl)-1,3-dihydro-2H-imidazol-2-one ()
- Structural Similarities: Shares the 4-morpholinophenyl group and a nitrogen-rich heterocyclic system (imidazole).
- Key Differences : Replaces pyrrolidine with a pyridine ring and lacks the benzimidazole core.
- Implications : The pyridine-imidazole scaffold in this compound was optimized for p38α MAP kinase inhibition, suggesting that the target compound’s pyrrolidine-benzimidazole system may offer distinct conformational advantages for binding .
b. 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole ()
- Structural Similarities : Contains a benzimidazole-pyrrolidine core.
- Key Differences: Substitutes the morpholinophenyl group with a chlorophenyl-propanone chain.
- Implications : The chlorophenyl group in this compound may enhance hydrophobic interactions but reduce solubility compared to the morpholine-containing target compound .
c. 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone ()
- Structural Similarities: Features a benzimidazole-methanone linkage and a tertiary amine-containing side chain.
- Key Differences : Replaces pyrrolidine with a piperazine ring and includes a 4-methoxybenzyl group.
- Implications : The piperazine ring’s flexibility may broaden target selectivity, while the methoxybenzyl group could influence metabolic stability .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule characterized by its unique structural features, including a benzimidazole moiety, a pyrrolidine ring, and a morpholine group. This combination suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 313.4 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034460-83-6 |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.4 g/mol |
| Structural Features | Benzimidazole, Pyrrolidine, Morpholine |
Biological Activity
Research indicates that compounds containing benzimidazole and pyrrolidine derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of This compound have not been extensively studied; however, related compounds provide insight into its potential effects.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various pathogens:
- Staphylococcus aureus (including MRSA)
- Candida albicans
- Escherichia coli
In one study, certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of bacteria and fungi . The structural components of the compound suggest that it may similarly interact with microbial targets.
Anticancer Potential
Compounds with benzimidazole moieties have been investigated for their anticancer properties. For example, some derivatives have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cancer cell proliferation . The incorporation of the pyrrolidine and morpholine rings may enhance the compound's ability to modulate signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for predicting the biological activity of new compounds. The presence of specific functional groups can significantly influence the interaction with biological targets:
- Benzimidazole Ring: Known for its ability to bind to various enzymes and receptors.
- Pyrrolidine Ring: Contributes to improved bioavailability and interaction with biological membranes.
- Morpholine Group: Enhances solubility and may provide additional binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
